CBrF3 chemical properties and reactivity profile
CBrF3 chemical properties and reactivity profile
An In-depth Technical Guide on the Chemical Properties and Reactivity Profile of Bromotrifluoromethane (CBrF3)
Introduction
Bromotrifluoromethane, commonly known by its chemical formula CBrF3, is an organic halide. It is also recognized by various trade names and code numbers, including Halon 1301, Freon 13B1, and BTM.[1] Historically, it was widely utilized as an effective gaseous fire suppression agent, particularly in protecting valuable assets such as aircraft, mainframe computers, and telecommunications centers.[2] Its application stemmed from its effectiveness and low toxicity compared to other agents like bromochloromethane.[1] However, due to its significant impact on stratospheric ozone depletion, its use has been largely phased out under international agreements. CBrF3 is a man-made substance and a major contributor of bromine to the Earth's stratosphere.[3] This guide provides a comprehensive overview of the chemical properties and reactivity profile of CBrF3 for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
Bromotrifluoromethane is a colorless, odorless gas under standard conditions.[4][5] It is typically shipped as a liquefied compressed gas under its own vapor pressure.[4] While it is considered non-combustible and has low toxicity, it can act as an asphyxiant by displacing air.[4][5] Direct contact with the liquid form can cause frostbite due to rapid evaporative cooling.[4]
Table 1: Physical and Chemical Properties of CBrF3
| Property | Value | Source(s) |
| IUPAC Name | Bromotrifluoromethane | [4] |
| Synonyms | Halon 1301, Trifluorobromomethane, Freon 13B1, R 13B1 | [1][2][6] |
| Molecular Formula | CBrF3 | [2][4] |
| Molar Mass | 148.91 g/mol | [2][4][7] |
| Appearance | Colorless gas | [2][4] |
| Odor | Odorless | [1][4] |
| Density (liquid) | 1.538 g/cm³ at -58 °C | [1][2] |
| Vapor Density (air=1) | 5.14 | [5][8] |
| Melting Point | -167.78 °C (-270.00 °F) | [1][2] |
| Boiling Point | -57.75 °C (-71.95 °F) at 760 mmHg | [1][2][5] |
| Vapor Pressure | 1434 kPa at 20 °C | [1][2] |
| Water Solubility | 0.03 g/L at 20 °C (Slightly soluble) | [2][5][8] |
| Octanol/Water Partition Coefficient (log P) | 1.86 | [1][2] |
| Critical Temperature | 66.9 °C (340.08 K) | [2][7] |
| Critical Pressure | 3.956 MPa (39.56 bar) | [2][7] |
| Critical Density | 744.55 kg/m ³ | [7] |
| Ionization Energy | 11.78 eV | [5][9] |
| Ozone Depletion Potential (ODP) | 10 (where CCl3F = 1) | [2] |
| Enthalpy of Formation (ΔfH°gas) | -648.94 kJ/mol | [10] |
Reactivity Profile
Under normal conditions, bromotrifluoromethane is chemically stable and relatively inert.[8][9] However, under specific energetic conditions such as high temperatures or ultraviolet radiation, it exhibits significant reactivity.
Thermal Decomposition and Pyrolysis
CBrF3 begins to decompose at temperatures between 400-500 °C.[4] In the presence of hydrogen and oxygen sources, such as during a fire, its thermal decomposition yields toxic and corrosive products.[4] These include hydrogen fluoride (B91410) (HF), hydrogen bromide (HBr), bromine (Br2), and carbonyl halides like carbonyl fluoride and carbonyl bromide.[4][11][12] Pressurized containers of CBrF3 may rupture or explode if exposed to prolonged heat or fire.[5][8]
Atmospheric Photolysis and Ozone Depletion
CBrF3 is predominantly removed from the atmosphere via photolysis by ultraviolet (UV) radiation in the stratosphere, specifically at wavelengths between 200 and 225 nm.[3] This process cleaves the relatively weak Carbon-Bromine bond, releasing a bromine radical (Br•).[13][14] The resulting bromine atom acts as a catalyst in the destruction of ozone (O3), contributing significantly to ozone layer depletion.[13] The atmospheric lifetime of CBrF3 is estimated to be approximately 75 years.[3] Reaction with the hydroxyl radical (OH) in the troposphere is a negligible loss process.[3]
Reactivity with Metals and Other Compounds
CBrF3 can react exothermically with certain metals. It is known to react with aluminum, potentially producing enough heat to melt the metal.[4][5] This reactivity appears to be dependent on the degree of fluorination and vapor pressure.[4][5] Incompatible materials to be avoided include alkaline earth metals, alkalis, and powdered metals such as aluminum, zinc, and beryllium, as they may react or accelerate decomposition.[15]
At elevated temperatures (673-1053 K), CBrF3 reacts with methane (B114726) (CH4) in the gas phase.[16] This reaction significantly increases the conversion of CBrF3 compared to its thermal decomposition alone.[16] The major products of this reaction include fluoroform (CHF3), methyl bromide (CH3Br), and 1,2-difluoroethene (B157984) (C2H2F2), in addition to HBr and HF.[16] CBrF3 also serves as a precursor in organic synthesis for reagents like trifluoromethyltrimethylsilane.[1]
Experimental Protocols: Pyrolysis Toxicity Assessment
Detailed experimental protocols are best sourced from primary scientific literature. However, based on published studies, a general methodology for assessing the inhalation toxicity of CBrF3 pyrolysis products can be outlined.[11][17][18]
Objective: To determine the concentration at which the pyrolysis products of CBrF3 are lethal to 50% of a test population (LC50) over a specified exposure time.
Methodology Outline:
-
Pyrolysis Setup: CBrF3 gas is mixed with air and passed through a high-temperature tube furnace or flame, often at temperatures around 800°C, to induce decomposition.[11][17]
-
Exposure Chamber: The resulting mixture of pyrolysis products and air is directed into a sealed inhalation chamber containing test subjects (e.g., albino rats).[11][17]
-
Concentration Control: The initial concentration of CBrF3 entering the pyrolysis setup is precisely controlled and varied across different experimental groups.[17]
-
Exposure: Animals are exposed to the pyrolysis products for a fixed duration, for example, 15 minutes.[11][17]
-
Product Analysis: The composition of the pyrolysis products (e.g., HF, HBr) is identified and quantified using methods like spectrophotometry and volumetric analysis.[11]
-
Observation: Following exposure, the subjects are observed for a set period (e.g., 14 days) to monitor for signs of toxicity and mortality.[17][18]
-
Data Analysis: The mortality data is statistically analyzed to calculate the LC50 value, expressed in terms of the initial CBrF3 concentration that was pyrolyzed.[11][17]
Safety and Handling
Proper safety precautions are critical when handling CBrF3, especially in its liquefied form.
-
Ventilation: Work should be conducted in a well-ventilated area to prevent the displacement of oxygen and avoid inhalation.[9][15][19] Confined spaces should not be entered without adequate ventilation or a self-contained breathing apparatus (SCBA).[8][19]
-
Personal Protective Equipment (PPE): When handling the liquid, impervious, cold-insulating gloves and chemical splash goggles are necessary to prevent frostbite and eye contact.[4][15] Under normal conditions with adequate ventilation, respiratory protection may not be required, but an SCBA is essential in case of a spill or leak.[8][15]
-
Storage: CBrF3 should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[8][15] Cylinders must be properly secured.[8]
-
Incompatibilities: Avoid contact with powdered metals (aluminum, zinc), alkalis, and alkaline earth metals.[15]
-
Exposure Effects: Inhalation of high concentrations can act as an asphyxiant and may cause central nervous system effects such as dizziness, confusion, and loss of consciousness.[2][8][12] It may also sensitize the heart muscle to epinephrine-like compounds.[15]
Conclusion
Bromotrifluoromethane (CBrF3) is a compound with a dual nature. It is remarkably stable and inert under ambient conditions, which made it an excellent fire suppressant. However, under the influence of heat or UV radiation, it becomes highly reactive. Its thermal decomposition produces hazardous acidic and toxic gases, while its atmospheric photolysis generates bromine radicals that catalytically destroy stratospheric ozone. A thorough understanding of its physical properties, reactivity profile, and decomposition pathways is essential for managing its environmental legacy and ensuring safety in any remaining research or specialized applications.
References
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- 10. Bromotrifluoromethane [webbook.nist.gov]
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